4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide is a sulfur-containing heterocyclic compound characterized by a dioxathiolane ring structure. It has the molecular formula and is notable for its unique chemical properties derived from the presence of sulfur and oxygen in a cyclic arrangement. This compound is often used as a reagent in organic synthesis due to its ability to facilitate various
The synthesis of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide can be achieved through various methods:
4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide finds applications primarily in organic synthesis as a reagent for:
Interaction studies involving 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide focus on its reactivity with other chemical species. These interactions often reveal insights into its mechanism of action as a reagent in organic synthesis. Research indicates that the compound's ability to form intermediates during reactions can lead to diverse product outcomes depending on reaction conditions and reactant types .
Several compounds exhibit structural similarities to 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-1,3,2-dioxathiolane 2-oxide | Chlorine substituent | Increased reactivity due to electronegative chlorine |
| 4-Methyl-1,3,2-dioxathiolane 2-oxide | Methyl substituent | Alters sterics and electronic properties |
| Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane | Different stereochemistry | Variations in thermal stability |
The uniqueness of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide lies in its specific substitution pattern and the stability provided by the phenyl groups attached to the dioxathiolane ring. This configuration enhances its utility as a reagent compared to other similar compounds that may have different substituents or stereochemical arrangements .
Continuous flow synthesis has emerged as a transformative methodology for producing 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide, particularly through the use of fixed-bed reactors. A study by Liu et al. demonstrated the efficacy of a titanium silicalite-1 (TS-1) catalyst in a fixed-bed system for the continuous synthesis of structurally analogous dioxathiolanes. By maintaining a molar ratio of hydrogen peroxide to substrate at 1.05:1 and optimizing reaction temperatures to gradients of 10°C and 5°C, the team achieved a conversion rate of 99.5% and selectivity of 99.1% for 1,3,2-dioxathiolane 2,2-dioxide.
For 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide, analogous principles apply. The fixed-bed configuration enables precise control over residence time and temperature, critical for managing the exothermic nature of the cyclization step involving sulfur dioxide. Solvent selection, such as dimethyl carbonate, further enhances reaction efficiency by stabilizing intermediates and reducing side reactions. A comparative analysis of fixed-bed reactor performance is summarized in Table 1.
Table 1: Performance Metrics of Fixed-Bed Reactors in Dioxathiolane Synthesis
| Parameter | Value | Impact on Synthesis |
|---|---|---|
| Conversion Rate | 99.5% | Minimizes raw material waste |
| Selectivity | 99.1% | Reduces purification complexity |
| Space Velocity | 0.6 h⁻¹ | Balances throughput and yield |
| Temperature Gradient | 10°C / 5°C | Prevents thermal degradation |
The integration of continuous separation units post-reaction further mitigates hydrolysis risks, ensuring final yields exceeding 96%. These advancements underscore the potential for industrial-scale production while maintaining high purity standards.
Microreactor systems have revolutionized the synthesis of thermally sensitive compounds like 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide by addressing heat dissipation challenges. Tian et al. demonstrated the utility of a Taylor–Couette reactor (TCR) coupled with a microreactor for synthesizing disulfide derivatives, achieving a space-time yield of 160 g L⁻¹ h⁻¹. The TCR’s high shear stress and limited back-mixing characteristics enable uniform temperature distribution, critical for preventing hotspots during exothermic cyclization steps.
In the context of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide, microreactors facilitate rapid mixing of 1,1-diphenyl-1,2-propanediol with thionyl chloride, a precursor to the dioxathiolane ring. The short residence times (e.g., 2.3 minutes in analogous transesterification reactions) minimize side reactions, while the large surface area-to-volume ratio enhances heat transfer efficiency. Computational fluid dynamics simulations have further validated the thermal safety of microreactors, showing temperature rises limited to <5°C under optimized flow conditions.
Catalytic innovation lies at the core of modern oxidative cyclization strategies for 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide. The use of copper(I) bromide and pyridine as co-catalysts has been reported for related sulfone syntheses, achieving yields of 95% under mild conditions. For the target compound, thionyl chloride serves dual roles as both a cyclizing agent and sulfur source, with reaction kinetics heavily influenced by catalyst loading and solvent polarity.
Recent studies highlight the potential of phosphotungstic acid catalysts in peroxide-mediated oxidations, which could be adapted for dioxathiolane synthesis. For instance, Xia et al. determined that peroxidation reactions exhibit a second-order dependence on hydrogen peroxide concentration, with activation energies as low as 25.0 kJ/mol in microreactor environments. These findings suggest that optimizing catalyst-substrate interactions could further enhance the selectivity of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide synthesis.
| Starting Material | Reagent | Trans:Cis Ratio | Major Product Configuration | Separation Method | Optical Activity [α]D | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 2(S)-Phenylethane-1,2-diol | Thionyl chloride (SOCl2) | 3:2 | trans | Flash chromatography | +12.75° (trans) | 73 (trans), 28-30 (cis) |
| Stilbene glycol | Thionyl chloride (SOCl2) | Variable | meso-trans | Recrystallization | Racemic | 133 (meso-trans) |
The structural characteristics of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide reveal significant stereoelectronic effects that manifest through differential endocyclic sulfur-oxygen bond lengths [1] [2]. X-ray crystallographic analysis provides definitive evidence for these stereoelectronic interactions, demonstrating that the endocyclic S-O bonds exhibit measurable length differences depending on their spatial orientation relative to the sulfur-oxygen double bond [1].
In the trans-2-oxo-4(S)-phenyl-1,3,2-dioxathiolane structure, the S-O(2) bond length measures 1.600(3) Ångströms, while the S-O(5) bond extends to 1.634(5) Ångströms, creating a bond length difference of 0.034 Ångströms [1]. This differential arises from the stereoelectronic interaction between the pseudo-axial lone electron pair on O(2) and the S=O group, which leads to bond strengthening and consequent shortening of the S-O(2) bond [1].
The stereoelectronic effect observed in these systems follows the principles of generalized anomeric interactions commonly found in sulfur-containing heterocycles [1] [3]. The pseudo-axial lone electron pair on the endocyclic oxygen atom interacts favorably with the antibonding orbital of the S=O group, resulting in enhanced overlap and bond strengthening [1]. This interaction is analogous to the anomeric effect observed in six-membered cyclic sulphites, where similar stereoelectronic stabilization occurs [1].
For the meso-2-oxo-4,5-diphenyl-1,3,2-dioxathiolane derivative, the stereoelectronic effects remain present but are somewhat attenuated due to the increased steric bulk of the dual phenyl substituents [1]. The S-O(2) bond length in this compound measures 1.614(3) Ångströms, while the S-O(5) bond length is 1.632(3) Ångströms, yielding a smaller bond length difference of 0.018 Ångströms [1]. This reduction in the stereoelectronic effect magnitude can be attributed to the greater steric constraints imposed by the diphenyl substitution pattern [1].
The S=O bond lengths remain relatively consistent across both structures, measuring 1.431(4) Ångströms for the monophenyl derivative and 1.434(3) Ångströms for the diphenyl compound [1]. These values are shorter than those observed in systems where both endocyclic oxygen atoms participate in stereoelectronic interactions, confirming the selective nature of the interaction with the pseudo-axial oxygen lone pair [1].
Table 2: Endocyclic S-O Bond Lengths and Stereoelectronic Effects
| Compound | S-O(2) Bond Length (Å) | S-O(5) Bond Length (Å) | Bond Length Difference (Å) | S=O Bond Length (Å) | O-C-C-O Dihedral Angle (°) | Conformation |
|---|---|---|---|---|---|---|
| trans-2-oxo-4(S)-phenyl-1,3,2-dioxathiolane | 1.600 | 1.634 | 0.034 | 1.431 | 25 | Half-chair |
| trans,meso-2-oxo-4,5-diphenyl-1,3,2-dioxathiolane | 1.614 | 1.632 | 0.018 | 1.434 | 35 | Half-chair |
The conformational behavior of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide derivatives has been extensively studied through multiple analytical techniques, revealing a consistent preference for half-chair conformations in both solution and solid states [1] [2] [4]. This conformational preference represents a compromise between stereoelectronic stabilization and steric strain minimization within the five-membered ring system [1].
X-ray crystallographic studies unambiguously confirm that both trans-2-oxo-4(S)-phenyl-1,3,2-dioxathiolane and trans,meso-2-oxo-4,5-diphenyl-1,3,2-dioxathiolane adopt half-chair conformations in the solid state [1] [2]. In these conformations, the S=O group occupies a pseudo-axial position while the phenyl substituents prefer pseudo-equatorial orientations, minimizing unfavorable steric interactions [1].
The half-chair conformation is stabilized through several factors. The pseudo-axial positioning of the S=O group allows for optimal stereoelectronic interaction with the lone electron pair on the pseudo-axially oriented endocyclic oxygen atom [1]. Additionally, this conformation permits the O-C-C-O moiety to adopt a gauche arrangement, which is thermodynamically favored in acyclic systems containing electronegative substituents [1].
4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide has emerged as a significant chiral auxiliary for the asymmetric synthesis of sulfoxide derivatives. The compound's unique structural features, including the presence of two phenyl groups at positions 4 and 5 on the dioxathiolane ring, provide essential steric control for enantioselective transformations . The stereochemistry of the dioxathiolane ring system is crucial for its reactivity and interaction with biological targets, enabling highly selective asymmetric induction .
The molecular structure of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide features a five-membered ring containing two oxygen atoms and one sulfur atom, with a molecular formula C₁₄H₁₀O₄S and molecular weight of approximately 274.3 grams per mole . The configuration of the two phenyl groups at positions 4 and 5 on the dioxathiolane ring provides significant steric hindrance, which is essential for achieving high levels of asymmetric induction in synthetic transformations .
In asymmetric sulfoxide synthesis, chiral auxiliaries must provide strong predisposition for highly selective processes and enable stereoface selection in new bond construction [2]. The unique substitution pattern of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide enhances its utility as a reagent compared to other similar compounds that may have different substituents or stereochemical arrangements . The stability provided by the phenyl groups attached to the dioxathiolane ring contributes to its effectiveness in asymmetric transformations .
Chiral sulfoxides have emerged as important auxiliaries in asymmetric synthesis, with many types serving as valuable tools for stereoselective transformations [4] [5]. The development of efficient methods for the preparation of chiral sulfoxides using asymmetric synthesis approaches, where chiral auxiliaries are used in either stoichiometric or catalytic manner, has become particularly important in pharmaceutical applications [4] [5].
Table 1: Comparison of Dioxathiolane-Based Chiral Auxiliaries
| Compound | Structural Features | Unique Aspects | Molecular Weight |
|---|---|---|---|
| 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide | Two phenyl substituents | Enhanced stability and selectivity | 274.3 g/mol |
| 4-Chloro-1,3,2-dioxathiolane 2-oxide | Chlorine substituent | Increased reactivity due to electronegative chlorine | - |
| 4-Methyl-1,3,2-dioxathiolane 2-oxide | Methyl substituent | Altered steric and electronic properties | - |
| Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane | Different stereochemistry | Variations in thermal stability | - |
The nucleophilic ring-opening reactions of 4,5-diphenyl-1,3,2-dioxathiolane 2-oxide provide efficient pathways for carbon-oxygen bond functionalization. These reactions proceed through nucleophilic displacement mechanisms that enable the formation of diverse functionalized products while maintaining stereocontrol [6].
Nucleophilic ring-opening of dioxathiolane derivatives has been demonstrated to be highly effective for the synthesis of various phosphate ester analogs. Studies have shown that 1,3,2-dioxathiolane systems undergo rapid ring-opening reactions with alcohol and thiol nucleophiles under mild conditions at room temperature, typically completing within 2 minutes [6]. The reactions are selective for alcohol and thiol nucleophiles versus amine nucleophiles, providing excellent chemoselectivity [6].
The mechanism of nucleophilic ring-opening involves attack by the nucleophile at the phosphorus center, followed by ring opening with concomitant dissociation of the phosphorus-sulfur bond [6]. The stereochemical outcome of these reactions typically leads to inversion of configuration at the reactive center, analogous to bimolecular nucleophilic substitution (SN2) mechanisms [7].
Table 2: Nucleophilic Ring-Opening Reaction Conditions and Outcomes
| Nucleophile Type | Reaction Time | Temperature | Selectivity | Product Yield |
|---|---|---|---|---|
| Alcohols (ethanol, n-butanol) | 2-5 minutes | Room temperature | High selectivity vs. amines | Quantitative |
| Thiols (ethanethiol) | 2 minutes | Room temperature | Chemoselective for S vs. O | Quantitative |
| Phenols | Up to 5 minutes | Room temperature | Selective | Quantitative |
| Amines | No reaction | Room temperature | No reactivity observed | - |
The chemospecificity of nucleophilic ring-opening reactions depends on the specific dioxathiolane structure. For mercaptoethanol reactions with different dioxathiolane derivatives, opposite chemospecificity has been observed: 2-thio-1,3,2-dithia-phospholane shows selectivity for oxygen nucleophiles versus sulfur nucleophiles, while 2-thio-1,3,2-oxathia-phospholane exhibits selectivity for sulfur nucleophiles versus oxygen nucleophiles [6]. This difference is attributed to steric hindrance effects, where larger atomic radii result in steric hindrance between the nucleophile and the ring system [6].
The synthetic utility of these ring-opening reactions extends to the preparation of nucleoside 5-O-phosphoro-di/trithioate ester derivatives, which are valuable intermediates for biochemical applications [6]. The reactions can be conducted using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst, enabling quantitative yields of ring-opened products [6].
4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide exhibits significant potential as a sulfur dioxide donor system, particularly through its ability to undergo controlled gas-release reactions. Cyclic sulfite diesters, including dioxathiolane derivatives, have been identified as reliable sulfur dioxide donors that dissociate in buffer systems through nucleophilic displacement to produce sulfur dioxide with tunable release profiles [8] [9] [10].
The mechanism of sulfur dioxide release from dioxathiolane systems involves nucleophilic attack by water or other nucleophiles, leading to the formation of sulfite monoesters that spontaneously decompose to produce sulfur dioxide [9] [10]. This process provides controlled and predictable sulfur dioxide release, making these compounds superior alternatives to inorganic sulfites commonly used for cellular studies [10].
Table 3: Sulfur Dioxide Release Characteristics of Dioxathiolane Systems
| Parameter | Measurement | Conditions | Reference Compound |
|---|---|---|---|
| Release Rate | Tunable profiles | Buffer conditions, pH 7.4 | Sodium bisulfite |
| Cell Permeability | Enhanced | Compared to inorganic sulfites | - |
| Stability | Room temperature stable | Storage conditions | - |
| Efficacy | Superior intracellular delivery | 20 μM concentration | 200 μM NaHSO₃ required |
The synthesis and evaluation of cyclic sulfite diesters as sulfur dioxide donors have demonstrated their suitability for enhancing intracellular sulfur dioxide levels more efficiently than sodium bisulfite, the most commonly used sulfur dioxide donor for cellular studies [8] [9] [10]. These compounds address the limitations of traditional sulfur dioxide delivery methods, which often suffer from poor cell permeability and lack of control over sulfur dioxide release [8] [9].
Studies using ratiometric fluorescent probes have confirmed the compatibility of cyclic sulfite diesters with cellular nucleophiles [10]. When cells pretreated with fluorescent sulfite detection probes were exposed to dioxathiolane-based sulfur dioxide donors at 20 micromolar concentration, significant enhancement of intracellular sulfur dioxide levels was observed [10]. This represents a ten-fold improvement in potency compared to authentic bisulfite, which required 200 micromolar concentration to achieve similar responses [10].
The temperature dependence of sulfur dioxide release from related tetrabromothiophene sulfur dioxide surrogates has been studied extensively [11]. Complete sulfur dioxide release can be achieved rapidly through Diels-Alder/retro-cycloaddition strategies, with 90% release occurring within 4 minutes at 100°C and nearly 100% release within 6 minutes [11]. These findings provide important insights into the controlled release mechanisms that can be applied to optimize dioxathiolane-based sulfur dioxide donor systems.
Cell viability assays conducted with human cervical cancer cells have demonstrated that dioxathiolane-based sulfur dioxide donors are not significant inhibitors of cell proliferation at concentrations up to 100 micromolar [10]. This safety profile, combined with their enhanced efficacy and controlled release characteristics, makes them promising candidates for studying cellular responses to enhanced reactive sulfur species and for potential therapeutic applications [10].